

# Feglymycin (CAS Number: 209335-49-9): A Technical Guide

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## Compound of Interest

Compound Name: Feglymycin

Cat. No.: B1672328

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## Abstract

**Feglymycin** is a naturally occurring 13-amino acid peptide antibiotic with potent dual-action antimicrobial properties.[1][2][3] Isolated from *Streptomyces* sp. DSM 11171, it exhibits significant activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA), and demonstrates notable efficacy as an antiviral agent against the Human Immunodeficiency Virus (HIV).[1][4][5] Its unique structure, rich in nonproteinogenic phenylglycine-type amino acids, presents both a challenge for chemical synthesis and an opportunity for the development of novel therapeutics.[1][6] This technical guide provides a comprehensive overview of the physicochemical properties, biological activities, mechanisms of action, and synthetic approaches related to **Feglymycin**, intended to serve as a valuable resource for researchers in the fields of microbiology, virology, and medicinal chemistry.

## Physicochemical Properties

**Feglymycin** is a linear peptide with a complex structure characterized by a high content of hydroxyphenylglycine and dihydroxyphenylglycine residues.[5] These residues contribute to its unique conformational properties and biological activities.

Property	Value	Source
CAS Number	209335-49-9	<a href="#">[2]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Molecular Formula	C <sub>95</sub> H <sub>97</sub> N <sub>13</sub> O <sub>30</sub>	<a href="#">[2]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Molecular Weight	1900.88 g/mol	<a href="#">[2]</a> <a href="#">[8]</a>
Appearance	Solid	<a href="#">[3]</a> <a href="#">[9]</a>
Solubility	Soluble in ethanol, methanol, DMSO, and DMF.	<a href="#">[3]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Amino Acid Sequence	H-DL-nTyr-DL-Phg(3,5-diOH)-DL-Val-DL-Phg(3,5-diOH)-DL-nTyr-DL-Phg(3,5-diOH)-DL-nTyr-DL-Phg(3,5-diOH)-DL-Val-DL-Phg(3,5-diOH)-DL-nTyr-DL-Phe-DL-Asp-OH	<a href="#">[11]</a>

## Biological Activity and Mechanism of Action

**Feglymycin** exhibits a dual mechanism of action, targeting distinct pathways in bacteria and HIV.

### Antibacterial Activity

**Feglymycin** is active against a range of Gram-positive bacteria.[\[2\]](#) Its antibacterial effect stems from the inhibition of peptidoglycan biosynthesis, a critical process for maintaining the integrity of the bacterial cell wall.[\[4\]](#)[\[12\]](#)

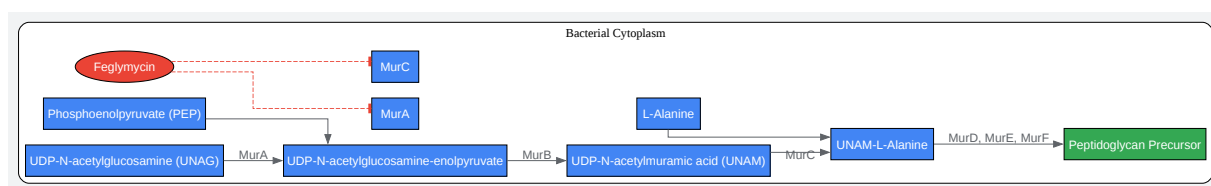
Mechanism of Action: Inhibition of Peptidoglycan Synthesis

**Feglymycin** specifically inhibits two key enzymes in the early cytoplasmic stages of peptidoglycan synthesis: MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) and MurC (UDP-N-acetylmuramate:L-alanine ligase).[\[13\]](#)[\[14\]](#)

- **MurA Inhibition:** MurA catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG).

- **MurC Inhibition:** MurC is responsible for the addition of L-alanine to UDP-N-acetylmuramic acid (UNAM), the product of the MurB-catalyzed reduction of the MurA product.

By inhibiting these enzymes, **Feglymycin** disrupts the formation of the peptidoglycan precursor, UDP-N-acetylmuramoyl-pentapeptide, leading to a weakened cell wall and eventual bacterial lysis.



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**Feglymycin's** inhibition of the peptidoglycan synthesis pathway.

### Quantitative Antibacterial Activity

Organism	MIC (µg/mL)
Gram-positive bacteria	32-64

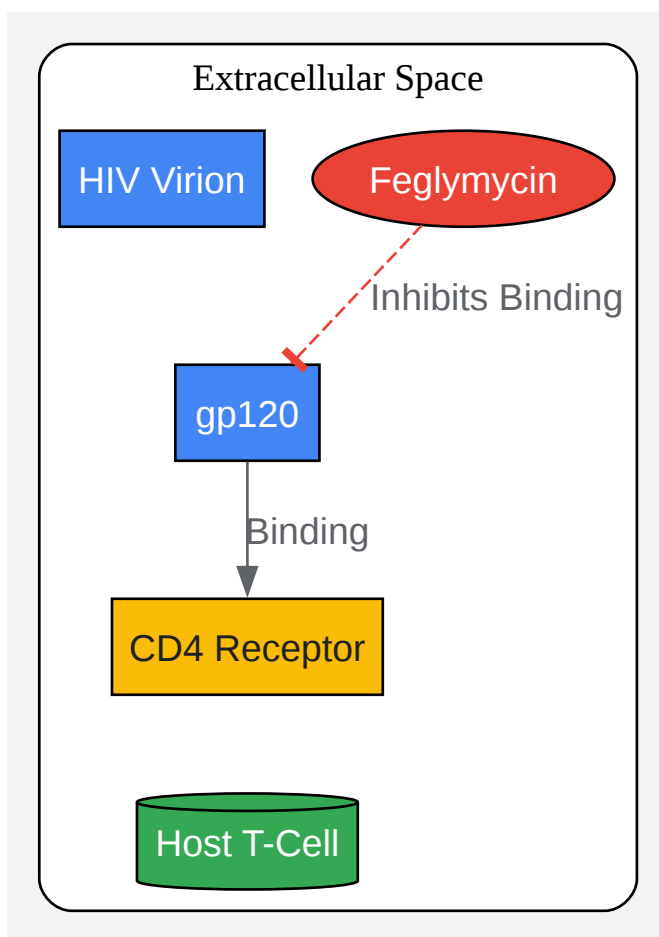
## Antiviral Activity

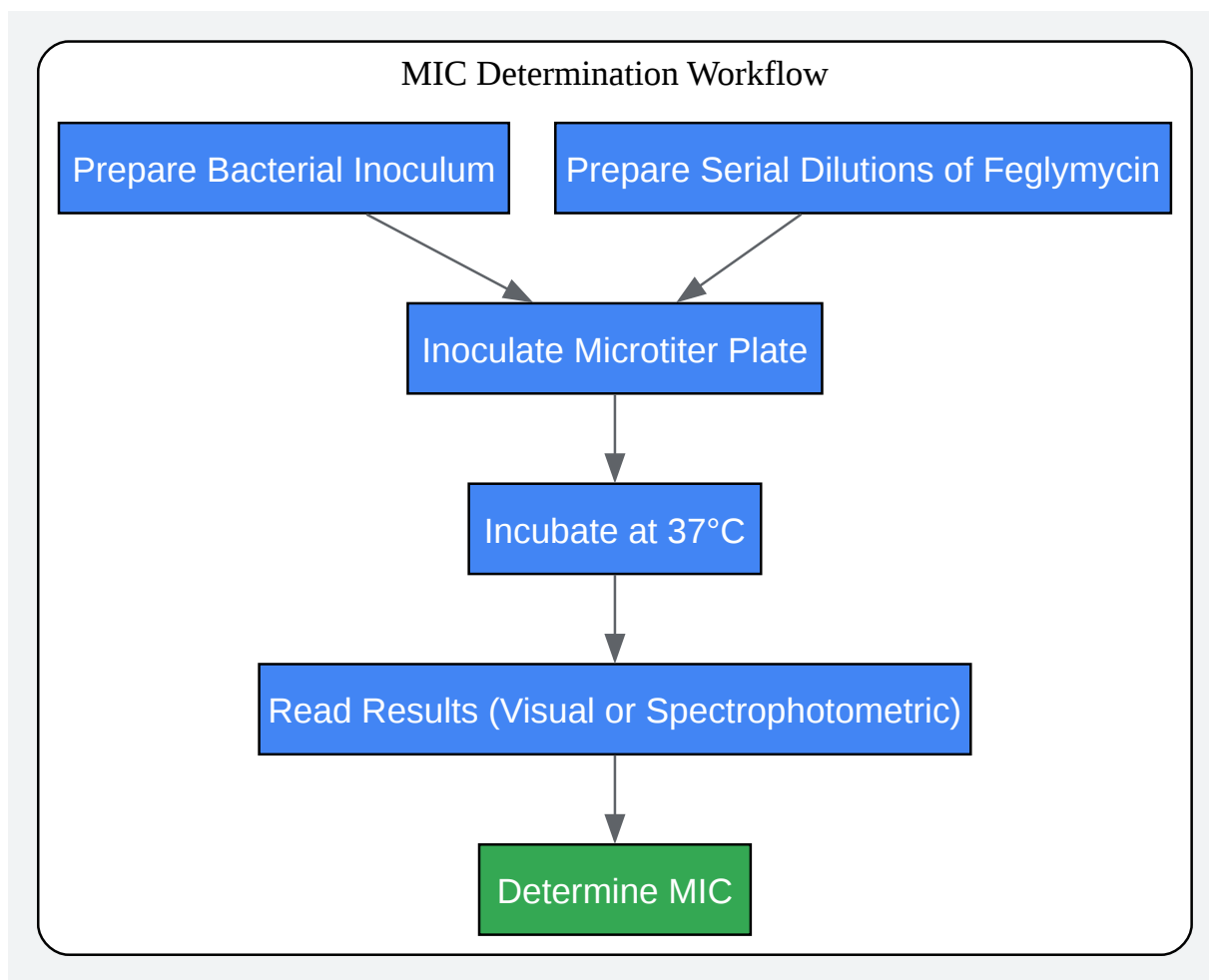
**Feglymycin** demonstrates potent anti-HIV activity by inhibiting viral entry into host cells.<sup>[1]</sup>

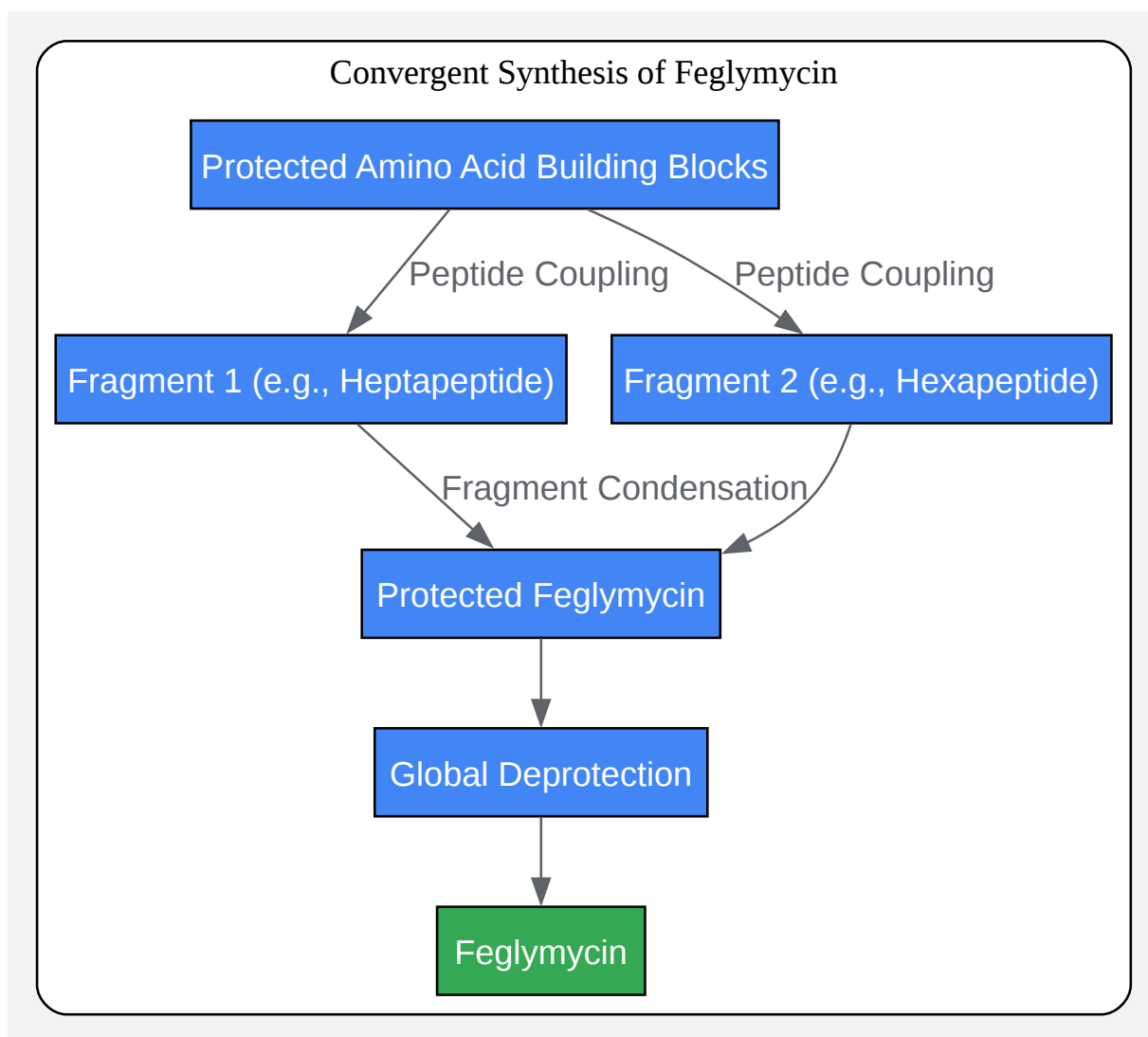
### Mechanism of Action: Inhibition of HIV Entry

The primary target of **Feglymycin** in the HIV life cycle is the viral envelope glycoprotein gp120. <sup>[1]</sup> **Feglymycin** binds to gp120 and blocks its interaction with the primary host cell receptor,

CD4. This inhibition of the gp120-CD4 binding is a critical first step in preventing the virus from entering and infecting T-cells.[1]







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